LY 266097 hydrochloride acts as a selective antagonist for the 5-HT2B receptor. This means it binds to the receptor and prevents serotonin, a neurotransmitter, from activating it [, ].
Studies have shown that LY 266097 hydrochloride exhibits high selectivity for the 5-HT2B receptor compared to other serotonin receptor subtypes, such as 5-HT2A and 5-HT2C [, ]. This selectivity is important for researchers to understand the specific effects of the compound without interference from other receptors.
One area of research explores the effect of LY 266097 hydrochloride on behavior. Studies in rats have shown that the compound can attenuate amphetamine-induced locomotion, suggesting a potential role in modulating the central nervous system [].
1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole; hydrochloride is a complex organic compound characterized by its unique structural features. It consists of a pyridoindole framework with multiple substituents, including a chloro and methoxy group on the phenyl ring. The compound's molecular formula is C18H22ClN2O2, and it exhibits significant stereochemistry due to the presence of chiral centers in its structure.
LY 266097 hydrochloride acts as a selective antagonist of the 5-HT2B receptor. This means it binds to the receptor but does not activate it, preventing the natural neurotransmitter serotonin from exerting its effects []. The 5-HT2B receptor is expressed in various brain regions and is implicated in several physiological processes, including mood regulation. By antagonizing this receptor, LY 266097 hydrochloride may potentially alter serotonin signaling and influence mood states [].
The synthesis of this compound typically involves several key reactions, including:
1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole; hydrochloride has been studied for its biological activity, particularly as an inhibitor of glutathione peroxidase 4. This action is significant in the context of ferroptosis, a regulated form of cell death associated with various diseases. The compound has demonstrated an IC50 value of approximately 100 nM, indicating its potency in inhibiting cellular mechanisms that rely on glutathione .
The synthesis generally follows these steps:
Interaction studies have primarily focused on the compound's effects on cellular pathways related to oxidative stress. It has shown promise in modulating glutathione levels and influencing reactive oxygen species balance within cells. This modulation may have implications for therapeutic strategies against conditions where oxidative stress plays a critical role.
Several compounds share structural similarities with 1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole; hydrochloride:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| RSL3 | Pyridoindole backbone with different substituents | Inhibitor of glutathione peroxidase 4 |
| Methyl 2-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Similar indole structure but with nitro substitution | Potential anti-cancer properties |
| Other derivatives of tetrahydro-pyridoindoles | Varying substitutions on the indole ring | Diverse biological activities depending on structure |
The uniqueness of 1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole; hydrochloride lies in its specific combination of chloro and methoxy groups on the phenyl ring and its potent activity against ferroptosis pathways compared to its analogs.
The 2-chloro-3,4-dimethoxybenzyl moiety represents a crucial pharmacophore in the structure of 1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride, with each substituent contributing significantly to receptor binding affinity and selectivity [1]. Crystallographic analysis of the 5-hydroxytryptamine 2B receptor (5-HT2B) in complex with LY266097 reveals that the 2-chloro-3,4-dimethoxybenzyl substitution is positioned in close proximity to residue leucine 362 (L362^7.35^) in transmembrane helix 7, with the substitution being within 3.3 Å of this critical residue [1].
The chlorine atom at the 2-position of the benzyl ring provides essential steric and electronic contributions to receptor engagement. Comparative studies demonstrate that removal of the chlorine substituent results in significantly diminished receptor binding affinity and reduced selectivity for 5-HT2B receptors over 5-HT2A and 5-HT2C subtypes [1]. The 3,4-dimethoxy substitution pattern enhances binding through specific hydrogen bonding interactions and optimal electronic density distribution. When the dimethoxy groups are absent, as in the 2-chlorobenzyl analog, the compound exhibits moderate activity with an half maximal effective concentration (EC50) of 35 nanomolar, but with substantially reduced selectivity profile [1].
Structure-activity relationship studies reveal that the unsubstituted benzyl analog displays no detectable activity at 5-HT2B receptors, emphasizing the critical importance of the complete 2-chloro-3,4-dimethoxy substitution pattern [1]. The specific spatial arrangement of these substituents creates an optimal binding pocket interaction that confers the compound's exceptional selectivity, with greater than 100-fold selectivity for 5-HT2B receptors over related serotonin receptor subtypes [2].
The methoxy groups at positions 3 and 4 contribute to the binding affinity through favorable van der Waals interactions and potential hydrogen bonding with receptor residues in the extended binding pocket. The electron-donating nature of these methoxy substituents influences the overall electronic properties of the benzyl ring, affecting π-π stacking interactions with aromatic residues in the binding site [1]. Molecular modeling studies indicate that the 2-chloro-3,4-dimethoxybenzyl moiety extends into the extended binding pocket of the 5-HT2B receptor, making crucial contacts that determine both potency and selectivity [1].
N-methylation at various positions within the pyrido[3,4-b]indole scaffold significantly influences the pharmacokinetic profile of the compound, affecting metabolic stability, tissue distribution, and bioavailability [3]. The strategic placement of methyl groups can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, particularly those mediated by cytochrome P450 enzymes [4] [5].
N1-methylation of the tetrahydropyridine ring has been shown to improve potency substantially, with certain analogs achieving enhanced activity with EC50 values of 0.06 micromolar [3]. This methylation confers increased metabolic stability, with half-life values exceeding 60 minutes in human liver microsome assays, indicating favorable resistance to phase I metabolism [3]. The improved stability translates to enhanced oral bioavailability and prolonged duration of action in pharmacokinetic studies [3].
N2-methylation effects are highly dependent on stereochemistry, with different enantiomers exhibiting dramatically different pharmacological profiles [4]. Studies with N-methyl-2,3-pyrrolidine-dicarboxylate derivatives demonstrate that methylation can increase excitotoxic potency by 1000-fold, illustrating the profound impact of this modification on biological activity [4]. The stereochemical configuration of the methyl group influences receptor binding kinetics and metabolic clearance patterns [4].
N9-methylation at the indole nitrogen position generally disrupts key binding interactions with target receptors [6]. Computational and experimental studies indicate that the free NH group of the indole ring is essential for hydrogen bonding interactions with receptor residues, and methylation at this position eliminates these crucial contacts [6]. This modification typically results in reduced binding affinity and altered selectivity profiles [6].
The tetrahydro-1H-pyrido[3,4-b]indole scaffold represents one of several related heterocyclic frameworks that have been extensively investigated for their biological activities [3] [7] [8]. Comparative analysis reveals distinct structure-activity relationships and target selectivities among different pyridoindole ring systems.
Tetrahydro-1H-pyrido[4,3-b]indole derivatives, which represent positional isomers of the core scaffold, have been developed as cystic fibrosis transmembrane conductance regulator (CFTR) potentiators [3]. These compounds exhibit potency ranges of 0.06 to 2.1 micromolar and demonstrate that fluorine substitution at position 6 combined with methyl substitution at position 9 provides optimal activity for CFTR modulation [3]. The different regioisomerism results in entirely different target selectivity compared to the 5-HT2B receptor activity of the [3,4-b] isomers [3].
Pyrido[2,3-b]indole derivatives have been extensively studied as antibacterial agents targeting DNA gyrase and topoisomerase IV [8]. These compounds achieve potency in the 10-50 nanomolar range against gram-negative pathogens and demonstrate that carboxamide substitution at specific positions is critical for antibacterial activity [8]. The different ring fusion pattern alters the overall three-dimensional structure and creates binding sites complementary to bacterial rather than mammalian targets [8].
Hexahydroazepino-indole analogs, featuring seven-membered ring expansion, generally exhibit reduced activity across multiple target classes [3]. The increased ring size introduces conformational constraints that are detrimental to optimal binding, with most derivatives showing inhibitory concentrations exceeding 20 micromolar [3]. This demonstrates the importance of the six-membered pyridine ring for maintaining optimal geometry for target engagement [3].
β-Carboline derivatives, which share the core indole structure but differ in the pyridine ring fusion, exhibit activity at 5-HT5A and 5-HT2A receptors with potency ranges of 1-10 micromolar [7]. These compounds demonstrate that aromatic substitution patterns significantly affect receptor selectivity, and that it may be possible to develop analogs with enhanced subtype selectivity through systematic structural modifications [7].
Conformational restriction strategies have proven instrumental in optimizing the binding affinity and selectivity of pyrido[3,4-b]indole derivatives [9] [10]. The introduction of structural constraints that limit molecular flexibility can enhance target engagement by reducing the entropic penalty associated with receptor binding and by preorganizing the molecule in its bioactive conformation [9].
Methylene bridge restrictions, as exemplified in the LY266097 series, provide 2 to 50-fold improvements in binding affinity compared to more flexible analogs [1]. The strategic placement of conformational constraints locks the 2-chloro-3,4-dimethoxybenzyl moiety in an optimal orientation for interaction with the transmembrane helix 7 region of the 5-HT2B receptor [1]. This restriction enhances selectivity by eliminating conformations that might interact favorably with off-target receptors [1].
Gem-dimethyl substitution represents another approach to conformational restriction that can produce the "magic methyl effect," where small structural changes lead to dramatic improvements in potency [9]. Studies with orexin receptor antagonists demonstrate that incorporation of a single methyl group can change the conformational landscape and lead to a 505-fold increase in potency [9]. The rigid conformation adopted by gem-dimethyl-substituted compounds reduces the number of available conformations and concentrates the bioactive form [9].
Ring fusion strategies that create tricyclic structures often prove detrimental to biological activity due to excessive rigidity [3]. The locked conformations imposed by additional ring systems frequently prevent the molecule from adopting the precise geometry required for optimal target engagement [3]. This effect emphasizes the importance of balanced conformational restriction that maintains sufficient flexibility for induced-fit binding [3].
Flexible linker regions between pharmacophores can impose entropic penalties that reduce binding affinity [9]. The conformational sampling required for unrestrained molecules dilutes the concentration of the bioactive conformation and requires additional energy for receptor binding [9]. Systematic conformational restriction can overcome these limitations and improve both potency and selectivity [9].
Rigid spirocyclic modifications have shown case-dependent effects on target engagement [10]. In phosphoinositide 3-kinase inhibitor development, conformational restriction strategies have been used to enhance selectivity between kinase subtypes [10]. The success of these approaches depends on precise understanding of the target binding site geometry and the specific conformational requirements for optimal engagement [10].
Irritant